molecular formula C11H13BrFNOS B8267103 (NE,R)-N-[(4-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide

(NE,R)-N-[(4-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B8267103
M. Wt: 306.20 g/mol
InChI Key: OFQWCKSOOWFGBM-SNQWNFELSA-N
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Description

(NE,R)-N-[(4-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bromine and fluorine substituted phenyl ring, which contributes to its distinct reactivity and potential utility in synthetic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE,R)-N-[(4-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of 4-bromo-2-fluorobenzaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(NE,R)-N-[(4-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

(NE,R)-N-[(4-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: It can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE,R)-N-[(4-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluorobiphenyl: A structurally related compound with similar reactivity but different applications.

    4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Another compound with a similar phenyl ring substitution pattern but different functional groups and applications.

Uniqueness

(NE,R)-N-[(4-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its specific combination of bromine and fluorine substitutions on the phenyl ring, coupled with the sulfinamide functional group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

(NE,R)-N-[(4-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNOS/c1-11(2,3)16(15)14-7-8-4-5-9(12)6-10(8)13/h4-7H,1-3H3/b14-7+/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQWCKSOOWFGBM-SNQWNFELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)/N=C/C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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